L-Menthyl 2,2-dihydroxyacetate

Description

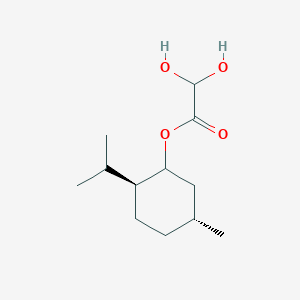

L-Menthyl 2,2-dihydroxyacetate (CAS 111969-64-3) is a chiral ester derived from (-)-menthol and dihydroxyacetic acid. Its molecular formula is C₁₂H₂₂O₄, with a molecular weight of 230.3 g/mol . Key physical properties include:

- Melting point: 80–81°C

- Boiling point: 319.6 ± 22.0°C (at 760 Torr)

- Density: 1.09 ± 0.1 g/cm³ (20°C)

- Storage: Recommended at -20°C (dry, dark, sealed) , though some suppliers suggest +4°C or 2–8°C .

This compound is widely used as a chiral auxiliary in asymmetric synthesis and as a precursor in pharmaceutical manufacturing, notably for Lamivudine (anti-HBV drug) and intermediates for β-lactam antibiotics . Its stereochemical configuration, derived from the menthol moiety, enhances enantioselectivity in reactions such as Diels-Alder cycloadditions .

Properties

IUPAC Name |

[(2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2,2-dihydroxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-7(2)9-5-4-8(3)6-10(9)16-12(15)11(13)14/h7-11,13-14H,4-6H2,1-3H3/t8-,9+,10?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZMJRSMHQDFIT-ZDGBYWQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C(C1)OC(=O)C(O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Glyoxylic Acid Methyl Ester Dimethyl Acetal

Continuous Esterification-Addition-Reduction Process

Esterification of Menthol and Glyoxylic Acid

In a continuous stirred-tank reactor (CSTR), L-menthol reacts with glyoxylic acid (40–50 wt% solution) in cyclohexane using sulfuric acid as a catalyst. At 80–90°C, the esterification achieves 85% conversion within 4 hours, minimizing hemiacetal and acetal byproducts (<5% combined).

Process Advantages:

-

Solvent System: Cyclohexane enhances menthol solubility and facilitates azeotropic water removal.

-

Residence Time: 3–7 hours optimizes trade-offs between conversion and side reactions.

Sodium Bisulfite Addition Reaction

The esterified product is mixed with sodium bisulfite in a three-stage cascade reactor system. pH adjustment to 4.8–5.1 using sodium carbonate ensures selective formation of the α-hydroxysulfonic acid adduct. Continuous operation reduces reaction time from 24 hours (batch) to 4.5 hours, with 92% adduct yield.

Engineering Considerations:

-

pH Control: Automated dosing maintains optimal reaction conditions.

-

Residence Distribution: Equal residence times across reactors maximize conversion.

Formaldehyde-Mediated Reduction

The adduct undergoes reductive cleavage with 37% formaldehyde in a two-stage reactor. At pH 6.4–7.2 and ambient temperature, MGH is obtained in 88% yield after extraction and crystallization.

Yield Improvements:

-

Formaldehyde Stoichiometry: 1.2:1 molar ratio (formaldehyde:adduct) prevents over-reduction.

-

Extraction Efficiency: Cyclohexane recovers 95% of menthol for reuse.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Industrial Scalability

The continuous process reduces wastewater generation by 40% compared to batch methods, with 30% higher volumetric productivity. However, transesterification offers simplicity for small-scale API synthesis due to fewer unit operations.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

L-Menthyl 2,2-dihydroxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acidic conditions, typically using hydrochloric acid (HCl) or sulfuric acid (H2SO4), facilitate substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Iminoacetic esters and glyoxylates.

Scientific Research Applications

L-Menthyl 2,2-dihydroxyacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of L-Menthyl 2,2-dihydroxyacetate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit nucleoside reverse transcriptase, which is crucial for the replication of certain viruses, making it a potential candidate for antiviral therapies . Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural Analogs: Hydroxyacetate Esters

Methyl 2-Hydroxyacetate (CAS 96-35-5)

- Molecular formula : C₃H₆O₃

- Molecular weight : 90.08 g/mol

- Boiling point : ~167°C (estimated)

- Applications : Primarily as a solvent or intermediate in organic synthesis.

- Lower molecular weight and boiling point compared to L-Menthyl 2,2-dihydroxyacetate. No reported use in asymmetric synthesis or pharmaceuticals.

Glyoxylic Acid Monohydrate (CAS 563-96-2)

Functional Analogs: Chiral Auxiliaries

L-Menthyl Bromoacetate

- Applications: Used as a chiral auxiliary for resolving P-stereogenic organophosphorus compounds .

- Key differences :

- Bromoacetate group enables nucleophilic substitution, unlike the dihydroxyacetate moiety.

- Higher reactivity but lower stability compared to this compound.

2,2-Diphenyl-2-Hydroxyacetic Acid (Benzilic Acid, CAS 76-93-7)

Data Table: Comparative Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-Menthyl 2,2-dihydroxyacetate, and how can purity be maximized?

- Methodological Answer : A common approach involves esterification of dihydroxyacetic acid with L-menthol under acidic catalysis. For example, refluxing with sulfuric acid in methanol (as seen in analogous syntheses ), followed by purification via recrystallization (ethanol is recommended ). Purity (>97%) can be achieved using column chromatography with a polar stationary phase (e.g., silica gel) and non-polar eluents. Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 7:3) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR : Analyze - and -NMR to confirm ester linkage (δ ~4.5-5.0 ppm for the menthyl proton, δ ~170 ppm for carbonyl carbons) and stereochemistry (split signals due to chiral centers ).

- IR : Look for ester C=O stretching (~1740 cm) and hydroxyl O-H bands (~3400 cm) .

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 230.30 (CHO) .

Q. What storage conditions preserve the compound’s stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation . Pre-purge storage vials with inert gas (N) to minimize moisture ingress. Stability under accelerated conditions (40°C/75% RH) should be tested for long-term storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecological toxicity data?

- Methodological Answer : While L-Menthyl isovalerate is classified as non-hazardous to aquatic environments , this compound shows acute aquatic toxicity (EC <100 mg/L ). To reconcile discrepancies:

- Conduct Daphnia magna acute toxicity assays (OECD 202) under controlled pH (6–8) and temperature (20°C).

- Compare degradation pathways via LC-MS to identify persistent metabolites.

- Evaluate structural analogs (e.g., diphenylglycolic acid ) to isolate toxicity contributors.

Q. What experimental designs address challenges in chiral purity assessment?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (95:5) to resolve enantiomers (retention time differences >2 min) .

- Polarimetry : Measure specific rotation ([α] ) and compare to literature values ([α] = +15° for L-menthol derivatives ).

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. How to optimize reaction yields in large-scale syntheses while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) vs. Brønsted acids (HSO) for esterification efficiency .

- Solvent Optimization : Compare aprotic solvents (toluene) vs. protic solvents (methanol) to reduce hydrolysis .

- Kinetic Studies : Use in-situ FTIR to monitor dihydroxyacetic acid consumption and adjust stoichiometry (1:1.2 molar ratio of acid:menthol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.